2-(4-bromophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE is a complex organic compound that features a combination of bromophenyl, benzoxazolyl, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Condensation Reaction: The final step involves the condensation of the brominated benzoxazole derivative with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE
- (E)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE
Uniqueness
The presence of the bromine atom in (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)METHANIMINE imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C22H17BrN2O3 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17BrN2O3/c1-26-20-9-3-14(11-21(20)27-2)13-24-17-8-10-19-18(12-17)25-22(28-19)15-4-6-16(23)7-5-15/h3-13H,1-2H3 |
InChI Key |
KIYJJXRAVPWJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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